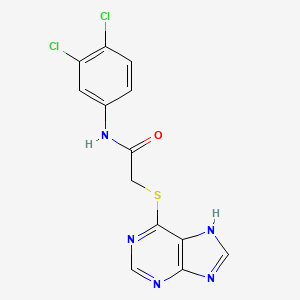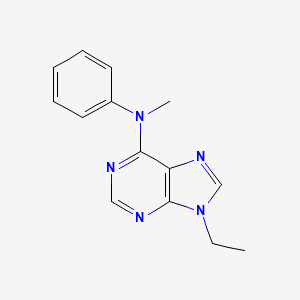![molecular formula C17H18N4O2 B12247018 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12247018.png)
6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of pyrazolo and pyrazinyl groups in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the tetrahydroisoquinoline moiety. Common reaction conditions include the use of organic solvents such as tetrahydrofuran and catalysts like palladium or copper complexes. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs .
Chemical Reactions Analysis
6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural features and are used in similar applications.
Pyrazolo[3,4-d]pyrimidines: These compounds are also studied for their biological activities and potential therapeutic uses.
Pyrrolopyrazines: These compounds have different ring structures but share some chemical properties and applications
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6,7-dimethoxy-2-pyrazolo[1,5-a]pyrazin-4-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18N4O2/c1-22-15-9-12-4-7-20(11-13(12)10-16(15)23-2)17-14-3-5-19-21(14)8-6-18-17/h3,5-6,8-10H,4,7,11H2,1-2H3 |
InChI Key |
YUQYOVGGWISMCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=CN4C3=CC=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12246935.png)
![2-[(4-Methyl-6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B12246936.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B12246939.png)
![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12246944.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12246948.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,9-dimethyl-9H-purin-6-amine](/img/structure/B12246951.png)

![4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile](/img/structure/B12246963.png)
![2-{[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12246970.png)

![Ethyl 4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B12246997.png)

![1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B12247017.png)
![9-ethyl-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12247020.png)
